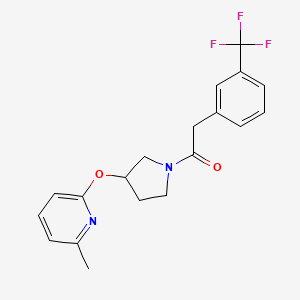
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H19F3N2O2 and its molecular weight is 364.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic compound with potential biological activities. Its unique structure, incorporating a pyrrolidine ring and multiple aromatic systems, suggests a variety of interactions with biological targets. This article explores its biological activity, synthesis, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N3O2, with a molecular weight of approximately 329.42 g/mol. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 329.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1904329-11-8 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its structural similarity to known enzyme inhibitors suggests potential inhibitory effects on specific enzymes involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Interaction: It may interact with various receptors, such as serotonin or dopamine receptors, influencing neurotransmitter systems.
Case Studies and Research Findings
Research on similar compounds has shown promising results in various biological assays. For instance, compounds with similar structures have been investigated for their antimicrobial and anticancer properties.
- Anticancer Activity: A study on related pyrrolidine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound may exhibit similar properties.
- Antimicrobial Properties: Research indicates that compounds containing pyridine and pyrrolidine rings often possess antimicrobial activity due to their ability to disrupt microbial cell membranes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrrolidine Ring: Cyclization reactions are employed to form the pyrrolidine structure.
- Attachment of Aromatic Systems: Nucleophilic substitution reactions introduce the pyridine and trifluoromethyl phenyl groups.
- Introduction of Ethanone Group: Acylation reactions finalize the synthesis by introducing the ethanone moiety.
Applications
Given its structural characteristics and preliminary biological activity findings, this compound holds potential in several fields:
- Pharmaceutical Development: It could serve as a lead compound for developing new drugs targeting specific diseases.
- Chemical Research: The compound can be utilized as a building block in synthesizing more complex molecules for research purposes.
特性
IUPAC Name |
1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13-4-2-7-17(23-13)26-16-8-9-24(12-16)18(25)11-14-5-3-6-15(10-14)19(20,21)22/h2-7,10,16H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXWLIGGSUKGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














